molecular formula C22H26ClN3O2S2 B2528450 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217252-94-2

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2528450
M. Wt: 464.04
InChI Key: IDHBNXDSLPDSLL-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S2 and its molecular weight is 464.04. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry Applications

Acrylamide, a reactive molecule used worldwide, is integral in synthesizing polyacrylamide, which serves various roles in soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Understanding its formation in food and its role in human health is crucial due to potential exposure from external sources and the diet (Friedman, 2003).

Industrial Applications

Acrylamide serves as a monomer for polymers like polyacrylamide, extensively used in water and wastewater treatment, pulp and paper processing, and mining. The compound's role in these industries and its potential risk to human health from dietary exposure necessitates ongoing research and mitigation efforts (Taeymans et al., 2004).

Food Industry Applications

Acrylamide's formation in high-carbohydrate, heat-treated foods poses health risks, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Research aims to understand factors affecting its formation and degradation, especially in bakery products, to establish guidelines for reducing its levels (Keramat et al., 2011).

Neurotoxicity Research

The neurotoxic effects of acrylamide exposure, particularly in occupational settings, have been studied extensively. Understanding the pathogenetic mechanisms of acrylamide-induced neurotoxicity could lead to therapies mitigating its adverse effects (Pennisi et al., 2013).

Toxicity Mitigation Research

Various methods, including the selection of low precursor plant varieties, precursor removal before processing, and adding ingredients to prevent acrylamide formation, are being explored to reduce dietary acrylamide levels and its in vivo toxicity (Friedman & Levin, 2008).

properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-17-5-2-7-19-21(17)23-22(29-19)25(11-4-10-24-12-14-27-15-13-24)20(26)9-8-18-6-3-16-28-18;/h2-3,5-9,16H,4,10-15H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHBNXDSLPDSLL-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

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